molecular formula C9H7N3O2 B580602 7-Amino-[1,6]naphthyridine-2-carboxylic acid CAS No. 1314979-29-7

7-Amino-[1,6]naphthyridine-2-carboxylic acid

Cat. No.: B580602
CAS No.: 1314979-29-7
M. Wt: 189.174
InChI Key: NHCQRIUKQVWSRQ-UHFFFAOYSA-N
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Description

7-Amino-[1,6]naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-[1,6]naphthyridine-2-carboxylic acid typically involves the formation of the naphthyridine core followed by functionalization. One efficient method includes the condensation of appropriate precursors followed by cyclization and decarboxylation. For instance, Han et al. reported an efficient method to synthesize substituted N-aryl-2-amino-1,6-naphthyridine analogues in excellent yields up to 96% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-[1,6]naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-Amino-[1,6]naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Amino-[1,6]naphthyridine-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is often linked to the inhibition of key enzymes involved in cell proliferation. The compound can bind to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth. Additionally, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

7-amino-1,6-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-3-7-5(4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCQRIUKQVWSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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